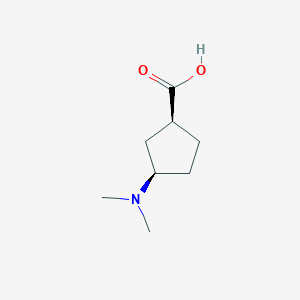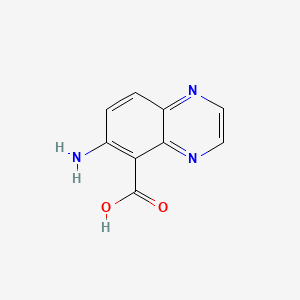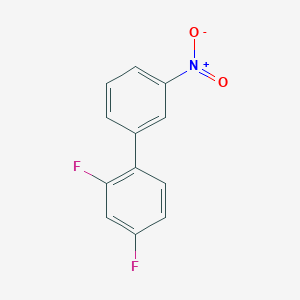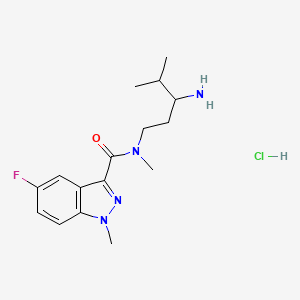
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an indazole ring, a fluorine atom, and an amino group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The introduction of the fluorine atom is usually achieved through electrophilic fluorination reactions. The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow reactors allow for precise control of reaction parameters, leading to more efficient and scalable production processes .
化学反応の分析
Types of Reactions
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
科学的研究の応用
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- N-(3-amino-4-methylphenyl)benzamide
- N-(3-amino-4-methylpentyl)-N’-ethyl-N-methylpentanediamide hydrochloride
Uniqueness
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of functional groups.
特性
分子式 |
C16H24ClFN4O |
|---|---|
分子量 |
342.84 g/mol |
IUPAC名 |
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethylindazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H23FN4O.ClH/c1-10(2)13(18)7-8-20(3)16(22)15-12-9-11(17)5-6-14(12)21(4)19-15;/h5-6,9-10,13H,7-8,18H2,1-4H3;1H |
InChIキー |
WEELQAZERMRFLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCN(C)C(=O)C1=NN(C2=C1C=C(C=C2)F)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

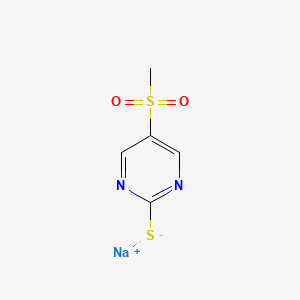
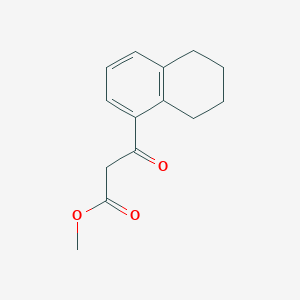
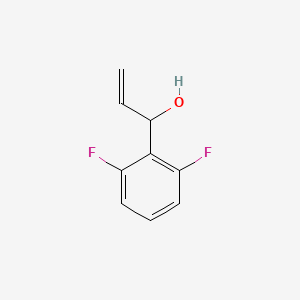
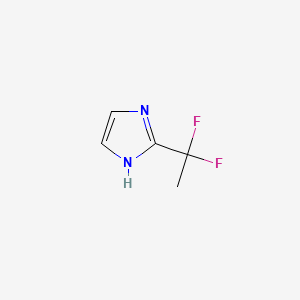

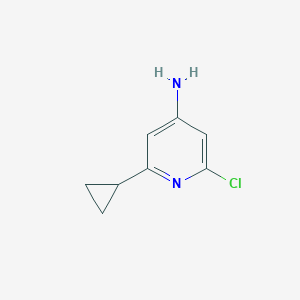

![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
